4-Ethylpiperazine-1-carboxamide hydrochloride
Overview
Description
4-Ethylpiperazine-1-carboxamide hydrochloride (EPZ) is a chemical compound with the molecular formula C7H16ClN3O and a molecular weight of 193.67 g/mol . It has been extensively studied for its potential applications in various fields.
Synthesis Analysis
The synthesis of piperazine derivatives, such as EPZ, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . Another method involves the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Physical and Chemical Properties Analysis
EPZ has a molecular weight of 193.67 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study demonstrated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial activity against test microorganisms. Notably, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).
Degradation Studies of Environmental Contaminants
Research on the degradation of atrazine, a commonly used herbicide, by ozone and OH radicals during ozonation and advanced oxidation processes identified main degradation products. This study is crucial for understanding the chemical behavior of environmental contaminants and improving drinking water treatment processes (Acero et al., 2000).
Agricultural Chemicals in Groundwater
A study investigated the relation between land use and concentrations of agricultural chemicals, including atrazine, in groundwater in the Midwestern USA. This research provides insights into environmental monitoring and the impacts of agricultural practices on water quality (Kolpin, 1997).
Ecological Risk Assessment
An ecological risk assessment of atrazine in North American surface waters was conducted to address concerns regarding its aquatic ecological effects. The study utilized probabilistic risk assessment techniques to conclude that atrazine does not pose a significant risk to the aquatic environment under typical exposure conditions (Solomon et al., 1996).
Novel Antidepressants Discovery
Another application involved the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists. This study highlights the potential of structurally novel compounds for developing new antidepressants (Mahesh et al., 2011).
Mechanism of Action
Target of Action
Piperazine derivatives, such as Cariprazine , are known to act as partial agonists at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as antagonists at serotonin 5-HT 2A receptors . It’s possible that “4-Ethylpiperazine-1-carboxamide hydrochloride” might have similar targets, but specific studies would be needed to confirm this.
Mode of Action
Piperazine compounds generally mediate their action by interacting with their targets, which can lead to changes in neurotransmitter activity . For “this compound”, the specific mode of action would need to be determined through experimental studies.
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. For example, if it targets dopamine and serotonin receptors like Cariprazine , it could affect pathways related to mood regulation and cognitive function.
Properties
IUPAC Name |
4-ethylpiperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-2-9-3-5-10(6-4-9)7(8)11;/h2-6H2,1H3,(H2,8,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKXWMVMGXCKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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